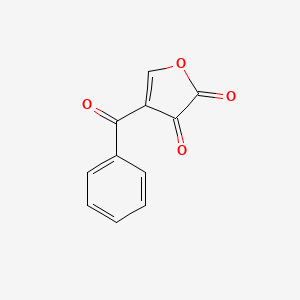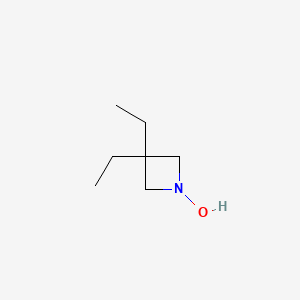
5,6-Dichloro-2,3-dihydro-1,4-dithiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-2,3-dihydro-1,4-dithiine: is a heterocyclic compound that belongs to the class of 1,4-dithiins. These compounds are characterized by a six-membered ring containing two sulfur atoms and two chlorine atoms at the 5 and 6 positions. The presence of sulfur and chlorine atoms imparts unique chemical properties to this compound, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2,3-dihydro-1,4-dithiine typically involves the chlorination of 5,6-dihydro-1,4-dithiins. One common method is the electrophilic halogenation of thioethers using sulfuryl chloride (SO₂Cl₂). This reaction yields mono- and trans-di-chloro derivatives, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dichloro-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dichloro-2,3-dihydro-1,4-dithiine is used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecular architectures .
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives are studied for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-2,3-dihydro-1,4-dithiine involves its interaction with molecular targets through its sulfur and chlorine atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s reactivity with nucleophiles and electrophiles plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and umpolung reagents.
1,4-Dithianes: Similar to 1,4-dithiins, these compounds are used in organic synthesis for the construction of complex molecules.
Vinylenedithiotetrathiafulvalene (VDT-TTF): A related compound used in the synthesis of conductive materials.
Uniqueness: 5,6-Dichloro-2,3-dihydro-1,4-dithiine stands out due to the presence of chlorine atoms, which impart unique reactivity and properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
106691-43-4 |
|---|---|
Fórmula molecular |
C4H4Cl2S2 |
Peso molecular |
187.1 g/mol |
Nombre IUPAC |
5,6-dichloro-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C4H4Cl2S2/c5-3-4(6)8-2-1-7-3/h1-2H2 |
Clave InChI |
BPTIMCQQYDJTAY-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C(S1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


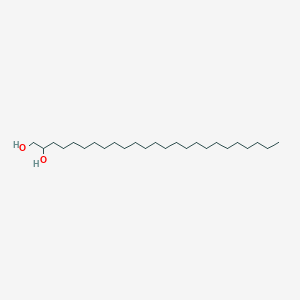
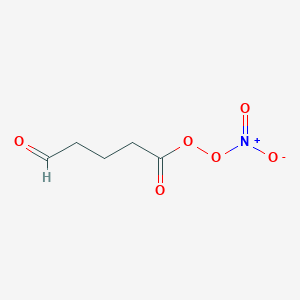

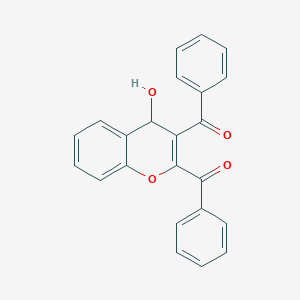
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)

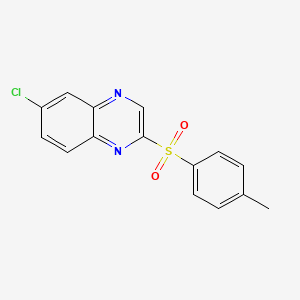
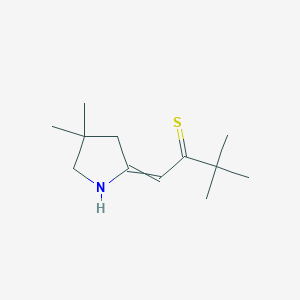
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
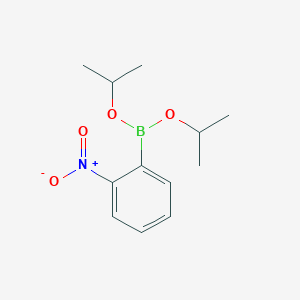
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
